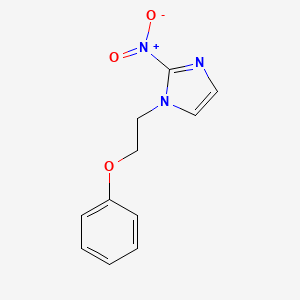

2-acetyloxybenzoic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dihydrocodeine bitartrate, aspirin, and caffeine is a combination medication used primarily for pain relief. Dihydrocodeine bitartrate is a semi-synthetic opioid analgesic, aspirin is a nonsteroidal anti-inflammatory drug (NSAID), and caffeine is a central nervous system stimulant. This combination is effective in managing moderate to severe pain, particularly when other pain medications are not sufficient .

Preparation Methods

Synthetic Routes and Reaction Conditions

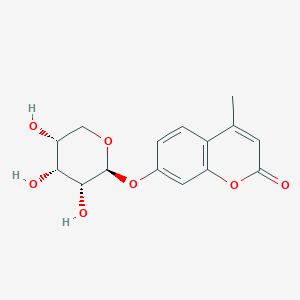

Dihydrocodeine Bitartrate: Dihydrocodeine is synthesized from codeine through a process of hydrogenation.

Aspirin: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride.

Caffeine: Caffeine is extracted from natural sources like coffee beans and tea leaves or synthesized from xanthine derivatives.

Industrial Production Methods

The industrial production of this combination involves the precise measurement and mixing of dihydrocodeine bitartrate, aspirin, and caffeine in specific ratios. The mixture is then formulated into tablets or capsules under controlled conditions to ensure uniformity and stability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Dihydrocodeine can undergo oxidation to form dihydromorphine.

Reduction: Aspirin can be reduced to salicylic acid under certain conditions.

Substitution: Caffeine can undergo substitution reactions, particularly methylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Methyl iodide is often used for methylation reactions.

Major Products

Dihydrocodeine: Oxidation produces dihydromorphine.

Aspirin: Reduction yields salicylic acid.

Scientific Research Applications

Chemistry

Analgesic Research: Dihydrocodeine bitartrate is studied for its analgesic properties and potential for abuse and dependence.

Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion of these compounds.

Biology

Pain Management: Studies on the efficacy of this combination in managing different types of pain.

Neurobiology: Research on the effects of caffeine on the central nervous system.

Medicine

Clinical Trials: Trials to determine the safety and efficacy of this combination in various patient populations.

Addiction Studies: Research on the potential for addiction and methods to mitigate it.

Industry

Pharmaceutical Formulation: Development of new formulations to improve bioavailability and patient compliance.

Quality Control: Methods to ensure the consistency and quality of the final product.

Mechanism of Action

Dihydrocodeine Bitartrate

Dihydrocodeine bitartrate acts as an agonist at the μ-opioid receptors in the central nervous system, inhibiting the release of neurotransmitters and reducing the perception of pain .

Aspirin

Aspirin inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This reduces inflammation, pain, and fever .

Caffeine

Caffeine acts as a central nervous system stimulant by blocking adenosine receptors, which increases the release of neurotransmitters like dopamine and norepinephrine .

Comparison with Similar Compounds

Similar Compounds

Codeine: Similar to dihydrocodeine but less potent.

Acetaminophen: Often combined with caffeine and dihydrocodeine for pain relief.

Ibuprofen: Another NSAID similar to aspirin but with different pharmacokinetics.

Uniqueness

The combination of dihydrocodeine bitartrate, aspirin, and caffeine is unique in its multi-modal approach to pain relief, leveraging the analgesic, anti-inflammatory, and stimulant properties of its components .

Properties

CAS No. |

79102-58-2 |

|---|---|

Molecular Formula |

C44H52ClN7O8S |

Molecular Weight |

874.4 g/mol |

IUPAC Name |

2-acetyloxybenzoic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C17H20N2S.C10H13NO2.C9H8O4.C8H10N4O2.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4-11,13H,12H2,1-3H3;4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;1H |

InChI Key |

ZGWVKGYYNSULOV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |

Synonyms |

Synalgos |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1206273.png)